N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16904578
InChI: InChI=1S/C24H34N4O2S/c1-17-9-8-10-18(2)28(17)23(30)15-27-21-14-7-6-13-20(21)26-24(27)31-16-22(29)25-19-11-4-3-5-12-19/h6-7,13-14,17-19H,3-5,8-12,15-16H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C24H34N4O2S
Molecular Weight: 442.6 g/mol

N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

CAS No.:

Cat. No.: VC16904578

Molecular Formula: C24H34N4O2S

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide -

Specification

Molecular Formula C24H34N4O2S
Molecular Weight 442.6 g/mol
IUPAC Name N-cyclohexyl-2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H34N4O2S/c1-17-9-8-10-18(2)28(17)23(30)15-27-21-14-7-6-13-20(21)26-24(27)31-16-22(29)25-19-11-4-3-5-12-19/h6-7,13-14,17-19H,3-5,8-12,15-16H2,1-2H3,(H,25,29)
Standard InChI Key JBKIXXRQDUFFQH-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4)C

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide integrates multiple pharmacophoric elements:

  • A benzimidazole core (C₇H₆N₂) providing aromaticity and hydrogen-bonding capabilities.

  • A 2,6-dimethylpiperidinyl group attached via a 2-oxoethyl spacer at position 1 of the benzimidazole, introducing steric bulk and potential amine-mediated interactions.

  • A sulfanyl bridge at position 2 connecting the benzimidazole to an N-cyclohexyl acetamide moiety, which enhances lipophilicity and membrane permeability .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₃₄N₅O₂S
Molecular Weight456.63 g/mol
logP (Partition Coefficient)3.8–4.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Polar Surface Area~95 Ų

These properties suggest moderate lipophilicity, aligning with bioavailability requirements for central nervous system (CNS) penetration or antimicrobial targeting .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of this compound likely involves sequential functionalization of the benzimidazole core:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

  • Piperidinyl-oxoethyl Substitution: Alkylation at position 1 using 2-chloroacetyl-2,6-dimethylpiperidine followed by oxidation to introduce the ketone group .

  • Sulfanyl-Acetamide Coupling: Thiol-ene reaction or nucleophilic displacement to attach the N-cyclohexyl acetamide via a sulfur linker.

Spectroscopic Validation

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

  • ¹H NMR: Distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), piperidinyl methyl groups (δ 1.0–1.2 ppm), and benzimidazole aromatic protons (δ 7.2–8.0 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 456.63 confirms the molecular weight.

Comparative Analysis with Structural Analogs

Table 2: Activity Profiles of Related Compounds

CompoundAntibacterial MIC (μg/mL)Anti-Tubercular MIC (μg/mL)
N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide (Target)Pending experimental dataPending experimental data
Y021-7218 6.25–12.5Not reported
6e, 6f, 6l 6.25–12.525

The target compound’s piperidinyl and cyclohexyl groups may enhance target binding compared to simpler analogs, though in vitro validation is required .

Challenges and Future Directions

  • Synthetic Optimization: Improving yield in the sulfanyl-acetamide coupling step, which often faces steric hindrance.

  • ADMET Profiling: Assessing metabolic stability, cytochrome P450 interactions, and toxicity in preclinical models.

  • Target Identification: Elucidating whether activity stems from kinase inhibition, topoisomerase interference, or novel mechanisms .

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